3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide
Description
3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide (CAS: 438464-02-9) is a benzohydrazide derivative characterized by a dichlorophenoxy methyl substituent at the 3-position of the benzohydrazide scaffold. Its molecular formula is C₁₄H₁₂Cl₂N₂O₂ (MW: 311.16 g/mol), and it is utilized as a key intermediate in organic synthesis, particularly for constructing heterocyclic compounds such as oxadiazoles and hydrazones .
Properties
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-4-5-12(16)13(7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBMKQJDHAULJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214723 | |
| Record name | 3-[(2,5-Dichlorophenoxy)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438464-02-9 | |
| Record name | 3-[(2,5-Dichlorophenoxy)methyl]benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438464-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,5-Dichlorophenoxy)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(2,5-Dichlorophenoxy)methyl]benzoic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- This compound serves as a key intermediate in synthesizing more complex organic molecules. Its structural properties allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Reactivity and Transformations
- 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide can undergo several chemical reactions:
- Oxidation : Can be oxidized to yield corresponding oxides.
- Reduction : Capable of being reduced to different derivatives using agents like sodium borohydride.
- Substitution Reactions : Engages in nucleophilic substitutions where the hydrazide group can be replaced by other nucleophiles, facilitating the formation of diverse substituted derivatives.
Biological Applications
Antimicrobial Properties
- Research indicates that compounds similar to this compound exhibit antimicrobial activities against various pathogens. These findings suggest its potential as a lead compound in developing new antibacterial agents .
Anticancer Activity
- Preliminary studies have shown that derivatives of benzohydrazides possess significant anticancer properties. For instance, compounds derived from benzohydrazide structures have been tested against multiple cancer cell lines, demonstrating promising inhibitory effects. The mechanism often involves interaction with cellular targets that regulate cell proliferation and survival .
Medicinal Chemistry
Therapeutic Potential
- The compound is under investigation for its potential therapeutic applications, particularly in oncology and infectious diseases. It may serve as a scaffold for designing new drugs targeting specific biological pathways or disease mechanisms .
Molecular Docking Studies
- Molecular docking studies have been employed to predict how this compound interacts with biological macromolecules. These studies help elucidate its mechanism of action and optimize its structure for enhanced efficacy against targeted diseases .
Industrial Applications
Development of Specialty Chemicals
- In industrial settings, this compound is utilized in developing specialty chemicals and agrochemicals. Its unique chemical properties make it suitable for creating formulations that require specific reactivity or stability under various conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 3-[(3-Bromophenoxy)methyl]benzohydrazide (CAS: 438220-29-2): Replaces chlorine with bromine at the 3-position of the phenoxy group. Bromine’s larger atomic radius increases molecular weight (MW: ~355.03 g/mol) and may alter steric effects in biological systems compared to the dichloro derivative .
Functional Group Variations
- Methoxy-Substituted Derivatives: Compounds like 3-(2-methoxy-phenoxymethyl)-benzoic acid hydrazide (Ref: 3D-NSA46405) exhibit reduced halogen-related toxicity but lower lipophilicity, impacting membrane permeability .
- Benzimidazole-Integrated Hydrazides: Derivatives such as 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide () incorporate a benzimidazole moiety, enhancing π-π stacking interactions with biological targets like kinases .
Common Methods
- Condensation with Aldehydes :
The target compound and its analogues are synthesized via hydrazide-aldehyde condensation. For example, hydrazones are formed by reacting benzohydrazides with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde in ) . - Microwave-Assisted Synthesis :
highlights microwave irradiation for synthesizing benzimidazole-integrated hydrazides, reducing reaction times compared to conventional methods .
Key Differences
- Triazine Backbone Derivatives: Compounds like methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate () require multi-step nucleophilic substitutions on triazine rings, contrasting with the straightforward hydrazide-aldehyde approach .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide | 311.16 | Not reported | 2,5-Cl₂, phenoxymethyl |
| 3-[(3-Bromophenoxy)methyl]benzohydrazide | ~355.03 | Not reported | 3-Br, phenoxymethyl |
| Methyl 3-[[4-(3-chlorophenoxy)-triazin-2-yl]amino]benzoate | 455.87 | 151.5–156 | Triazine, Cl, methyl ester |
| 4-(Benzyloxy)-3-phenethoxyphenol (C3) | 340.41 | Not reported | Benzyloxy, phenethoxy |
- Solubility Trends : Methoxy groups (e.g., ) improve aqueous solubility, while halogenated derivatives (e.g., ) are more lipophilic .
Biological Activity
3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against different biological targets, and relevant case studies.
- Molecular Formula : C14H12Cl2N2O
- Molecular Weight : 307.16 g/mol
- CAS Number : 438464-02-9
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The dichlorophenoxy group enhances binding affinity to enzymes or receptors involved in various biochemical pathways. This interaction can modulate cellular processes such as apoptosis, cell proliferation, and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzohydrazide derivatives, including this compound. In vitro tests have shown that this compound exhibits cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.37 | Induction of apoptosis through caspase activation |
| MCF7 (Breast) | 12.50 | Cell cycle arrest at G2/M phase |
| SKOV3 (Ovarian) | 10.00 | Inhibition of cell proliferation and induction of apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound may be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, there is evidence supporting the antimicrobial activity of benzohydrazide derivatives. The compound has been tested against various bacterial and fungal strains, showing significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results demonstrate its potential as an antimicrobial agent, which may be useful in treating infections caused by resistant strains .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various hydrazone derivatives on cancer cell lines. Among them, this compound exhibited remarkable cytotoxicity against ovarian carcinoma cells (SKOV3), with an IC50 value of 10 µM. The study concluded that this compound could induce apoptosis and inhibit tumor growth in vivo .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of hydrazone compounds, including the dichlorophenoxy derivative. It was found to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential application in infection control .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation of substituted benzohydrazides with aldehydes/ketones. For example, 2,5-bis(trifluoroethoxy)benzohydrazide (a structural analog) was prepared by esterification of benzoic acid derivatives, followed by hydrazide formation and condensation with aldehydes . Structural characterization employs IR (to confirm hydrazide N–H and C=O stretches), -NMR (to identify aromatic protons and methylene bridges), and -NMR (to verify carbonyl and aryl carbons). Mass spectrometry confirms molecular ion peaks and fragmentation patterns .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in substituted benzohydrazides?
- Methodology : Multi-nuclear NMR (, , and DEPT-135) is essential for distinguishing between regioisomers. For example, -NMR can differentiate methylene protons adjacent to dichlorophenoxy groups (δ 4.5–5.5 ppm) from hydrazide NH signals (δ 8–10 ppm). IR spectroscopy confirms hydrazide C=O (1650–1700 cm) and N–H (3200–3350 cm) functional groups. X-ray crystallography (where feasible) provides definitive confirmation of hydrogen-bonding networks and crystal packing .
Advanced Research Questions
Q. How can contradictory spectroscopic data during synthesis be systematically resolved?
- Case Study : If -NMR reveals unexpected splitting in methylene protons (e.g., due to restricted rotation or diastereomerism), employ variable-temperature NMR to assess dynamic effects. Cross-validation with -NMR and HSQC can clarify coupling patterns. For mass spectra with ambiguous fragmentation, high-resolution mass spectrometry (HRMS) or tandem MS/MS provides precise mass-to-charge ratios for key fragments .
Q. What strategies optimize reaction yields in the cyclization of benzohydrazide derivatives?
- Methodology : Cyclization (e.g., forming oxadiazoles or triazoles) often requires anhydrous conditions and catalysts. For example, POCl-mediated cyclization of N'-acylhydrazones achieves >80% yield when conducted under inert atmosphere at 80–100°C . Solvent choice (e.g., acetic anhydride for oxadiazole formation ) and stoichiometric control of reagents (e.g., DIPEA for pH adjustment ) are critical. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via recrystallization (CHCl/n-hexane) .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Approach : Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinase domains). Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and correlate with experimental IC values. Pharmacophore modeling (Schrödinger Suite) identifies critical substituents (e.g., dichlorophenoxy groups for hydrophobic interactions) .
Q. What experimental designs address discrepancies in biological activity across structurally similar analogs?
- Case Study : If analog A (with 2,5-dichloro substitution) shows higher antimicrobial activity than analog B (3,4-dichloro), conduct comparative molecular dynamics simulations to evaluate protein-ligand stability. Validate with in vitro assays (MIC testing) under standardized conditions (e.g., Mueller-Hinton agar). Structural analogs from PubChem (e.g., 3,5-dichloro-4-hydroxybenzoic acid ) serve as positive controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
